Cas no 1805169-36-1 (2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol)

2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity for advanced synthetic applications. The presence of bromine and iodine at the 2- and 5-positions, respectively, provides versatile sites for cross-coupling reactions, while the difluoromethyl group enhances electrophilic properties and metabolic stability. The hydroxymethyl moiety at the 3-position allows for further functionalization, making this compound a valuable intermediate in pharmaceutical and agrochemical research. Its structural features enable precise modifications for the development of bioactive molecules, particularly in medicinal chemistry where fluorinated pyridines are increasingly sought after. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol structure
1805169-36-1 structure
商品名:2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol
CAS番号:1805169-36-1
MF:C7H5BrF2INO
メガワット:363.925980329514
CID:4862339

2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol
    • インチ: 1S/C7H5BrF2INO/c8-6-3(2-13)5(7(9)10)4(11)1-12-6/h1,7,13H,2H2
    • InChIKey: YMEMKDBLDMKQGB-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(C(CO)=C1C(F)F)Br

計算された属性

  • せいみつぶんしりょう: 362.857
  • どういたいしつりょう: 362.857
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029058641-1g
2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol
1805169-36-1 97%
1g
$1,519.80 2022-04-01

2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol 関連文献

2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanolに関する追加情報

2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol: A Comprehensive Overview

The compound 2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol, identified by the CAS number 1805169-36-1, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity. The structure of this molecule features a pyridine ring substituted with bromine, difluoromethyl, and iodine groups, along with a hydroxymethyl group at specific positions, making it a valuable substrate for further functionalization and exploration in synthetic chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol. Researchers have employed various strategies, including multi-component reactions and transition-metal-catalyzed coupling reactions, to construct this complex molecule. The presence of multiple halogen atoms (bromine and iodine) in the structure provides opportunities for further functionalization through nucleophilic substitution or cross-coupling reactions, which are critical in drug discovery and materials science.

The unique combination of substituents in this compound makes it an attractive candidate for exploring its biological activity. Recent studies have focused on evaluating its potential as a kinase inhibitor or a modulator of other enzyme activities. The difluoromethyl group, in particular, has been shown to enhance the stability and bioavailability of certain drug candidates, making this compound a promising lead for further pharmacological investigations.

In terms of physical properties, 2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol exhibits interesting behavior due to the steric and electronic effects of its substituents. The bromine and iodine atoms contribute significantly to the molecular weight and polarizability, while the hydroxymethyl group introduces hydrogen bonding capabilities. These properties make the compound suitable for studying solubility, crystallization, and other physicochemical characteristics that are essential for its application in drug delivery systems.

The synthesis of this compound has also been optimized to improve yield and purity. Researchers have reported the use of microwave-assisted synthesis and continuous flow reactors to streamline the production process. These advancements not only enhance the scalability of the synthesis but also reduce environmental impact by minimizing waste generation.

From an environmental standpoint, understanding the degradation pathways of 2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol is crucial for assessing its potential ecological risks. Studies have shown that under certain conditions, such as UV light or microbial activity, the compound undergoes transformation into less hazardous products. This information is vital for developing safe handling procedures and disposal methods.

In conclusion, 2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol (CAS No: 1805169-36-1) represents a versatile platform for exploring diverse chemical transformations and biological activities. Its complex structure offers numerous opportunities for innovation in synthetic chemistry, pharmacology, and materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing modern chemical technologies.

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